(Phenacylideneamino)guanidine
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Overview
Description
(Phenacylideneamino)guanidine is a compound that features a guanidine moiety linked to a phenacylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Phenacylideneamino)guanidine typically involves the reaction of phenacylidene derivatives with guanidine. One common method includes the reaction of phenacyl chloride with guanidine under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the reaction temperature is maintained at around 50-60°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (Phenacylideneamino)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenacylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
(Phenacylideneamino)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Phenacylideneamino)guanidine involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenacylidene group may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Guanidine: A simpler compound with similar basicity and hydrogen bonding capabilities.
Phenacylidene derivatives: Compounds with similar structural features but different functional groups attached to the phenacylidene moiety.
Biguanide: Contains two guanidine groups and is used in various applications, including medicine and industry.
Uniqueness: Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Properties
CAS No. |
76584-58-2 |
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Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-[(E)-phenacylideneamino]guanidine |
InChI |
InChI=1S/C9H10N4O/c10-9(11)13-12-6-8(14)7-4-2-1-3-5-7/h1-6H,(H4,10,11,13)/b12-6+ |
InChI Key |
UBASBOVVRQEKIJ-WUXMJOGZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=N/N=C(N)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NN=C(N)N |
Origin of Product |
United States |
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